Structural Elucidation and Analytical Profiling of rac-Dihydrosamidin: A Technical Whitepaper
Structural Elucidation and Analytical Profiling of rac-Dihydrosamidin: A Technical Whitepaper
Executive Summary
Dihydrosamidin (often evaluated in synthetic contexts as rac-dihydrosamidin) is a highly bioactive pyranocoumarin derivative belonging to the khellactone ester family. Naturally occurring in medicinal plants such as Phlojodicarpus sibiricus, Ammi visnaga, and Teucrium polium, this compound has garnered significant attention in modern pharmacognosy for its potent metabolic and antispasmodic properties[1][2][3]. This whitepaper provides an in-depth technical analysis of its chemical architecture, molecular weight validation, pharmacological signaling, and the self-validating analytical workflows required for its isolation and structural confirmation.
Chemical Identity and Structural Architecture
Dihydrosamidin is defined by a rigid coumarin backbone fused with a pyran ring, forming a dihydropyrano-chromen core. The structural complexity and pharmacological efficacy of the molecule are driven by its esterified functional groups: an acetate group and a highly lipophilic isovalerate (3-methylbutanoate) moiety attached at the 10 and 9 positions, respectively[1].
The precise molecular weight of 388.4 g/mol is a critical parameter for mass spectrometry validation and pharmacokinetic modeling[1][4].
Quantitative Physicochemical Data
The following table summarizes the core quantitative and structural data essential for analytical profiling:
| Property | Value | Source |
| Chemical Name | Dihydrosamidin | PubChem[1] |
| IUPAC Name | [(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate | PubChem[1] |
| Molecular Formula | C21H24O7 | PubChem[1] |
| Molecular Weight | 388.4 g/mol | PubChem[1] |
| Exact Mass | 388.1522 Da | PubChem[1] |
| CAS Registry Number | 6005-18-1 | Molnova[4] |
| Structural Class | Pyranocoumarin (Khellactone ester derivative) | PubMed[2] |
Pharmacological Signaling & Mechanism of Action
Recent in vitro studies have identified dihydrosamidin as a potent modulator of lipid metabolism. Specifically, it exhibits a pronounced inhibitory effect on triacylglycerol (TG) accumulation in 3T3-L1 preadipocytes[2].
Causality in Pharmacodynamics: The lipophilic nature of the isovalerate and acetate ester groups significantly enhances the molecule's cellular permeability. Once intracellular, dihydrosamidin modulates the transcriptional pathways responsible for adipogenesis. By downregulating the expression of key lipogenic enzymes, it prevents the phenotypic differentiation of preadipocytes into mature, lipid-storing adipocytes, thereby presenting a high potential for anti-obesity therapeutics[2].
Fig 1. Mechanistic pathway of dihydrosamidin inhibiting adipogenesis in 3T3-L1 cells.
Experimental Workflows: Extraction and Structural Validation
To isolate dihydrosamidin from complex plant matrices (such as Phlojodicarpus sibiricus roots) and validate its 388.4 g/mol molecular weight, researchers must employ a targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-QQQ-MS/MS) protocol[2]. The following methodology is designed as a self-validating system to eliminate isobaric false positives.
Step-by-Step Methodology
Phase 1: Matrix Disruption and Lipophilic Extraction
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Protocol: Pulverize 1.0 g of dried root matrix. Extract using 40 mL of a Hexane/Ethanol (70:30, v/v) solvent system under ultrasonication for 30 minutes at room temperature.
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Experimental Causality: The khellactone ester backbone of dihydrosamidin is highly lipophilic. Hexane acts as the primary partition phase for non-polar esterified coumarins, while the ethanol fraction disrupts hydrogen bonding within the plant's cellulosic matrix, ensuring maximum extraction yield without degrading the heat-sensitive ester bonds.
Phase 2: Chromatographic Resolution (UHPLC)
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Protocol: Inject 5 µL of the filtered extract onto a reversed-phase C18 UHPLC column (e.g., 2.1 × 100 mm, 1.8 µm). Utilize a mobile phase gradient consisting of Water (0.1% Formic Acid) and Acetonitrile.
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Experimental Causality: The C18 stationary phase is selected because its hydrophobic alkyl chains interact strongly with the isovalerate and acetate moieties of dihydrosamidin, allowing it to be retained and resolved from highly polar matrix interferents (like flavonoids or free sugars). Formic acid is added to suppress the ionization of residual silanols on the column (sharpening the peak) and to act as a crucial proton donor for downstream mass spectrometry.
Phase 3: Tandem Mass Spectrometry (MS/MS) Validation
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Protocol: Operate the Triple Quadrupole (QQQ) in Positive Electrospray Ionization (+ESI) mode. Monitor the precursor ion transition.
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Self-Validating System: Dihydrosamidin (MW = 388.4 g/mol ) will protonate to form a distinct precursor ion at m/z 389.4 [M+H]+ . To self-validate the structural identity and prevent false positives from isobaric compounds, the Q2 collision cell applies 15-20 eV of collision energy. The subsequent collision-induced dissociation (CID) must yield signature product ions—specifically, the loss of the isovaleric acid group (-102 Da) resulting in a fragment at m/z 287.3 . If this specific transition (389.4 → 287.3) is absent, the system automatically flags the peak as an interference, ensuring absolute structural confirmation[2].
Fig 2. Step-by-step analytical workflow for the extraction and LC-MS/MS profiling of dihydrosamidin.
Sources
- 1. Dihydrosamidin | C21H24O7 | CID 442128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Khellactone Derivatives and Other Phenolics of Phlojodicarpus sibiricus (Apiaceae): HPLC-DAD-ESI-QQQ-MS/MS and HPLC-UV Profile, and Antiobesity Potential of Dihydrosamidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemical Screening, Antibacterial, Antifungal, Antiviral, Cytotoxic, and Anti-Quorum-Sensing Properties of Teucrium polium L. Aerial Parts Methanolic Extract [mdpi.com]
- 4. molnova.com [molnova.com]
